(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides like chloroform and bromoform are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, amino, and substituted derivatives of the original compound. These derivatives often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with similar structural features and biological activities.
Uniqueness
(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C14H14N2O5 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2S)-4-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-10(14(19)20)6-12(15)17/h2-5,10,16H,6H2,1H3,(H2,15,17)(H,19,20)/t10-/m0/s1 |
InChI Key |
RXCVMNIPMMROFD-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.